![molecular formula C16H18ClNO2 B1378774 3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride CAS No. 1461713-70-1](/img/structure/B1378774.png)

3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

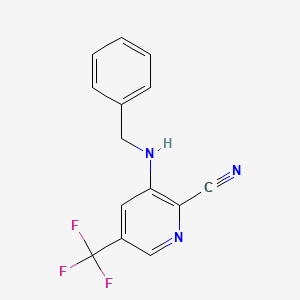

“3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride” is a chemical compound. It is related to PRL-8-53, a nootropic substituted phenethylamine . PRL-8-53 has been shown to act as a hypermnesic drug in humans . It was first synthesized by medical chemistry professor Nikolaus Hansl at Creighton University in the 1970s as part of his work on amino ethyl meta benzoic acid esters .

Scientific Research Applications

Labelled Compounds Synthesis : A study by Taylor, Hristova-Kazmierski, Ley, and Kepler (1996) discussed the synthesis of labelled compounds using similar benzoic acid derivatives. Their work involved the preparation of 4-amino[7-14C]benzoic acid and its subsequent reactions to yield various labelled products, showcasing the compound's utility in synthesizing radiolabelled molecules for research purposes (Taylor et al., 1996).

Antimicrobial Activity : Khattab (2005) explored the coupling reaction of benzoic acid derivatives with N-protected L-amino acids, leading to compounds that exhibited antimicrobial activity against common pathogens like S. aureus and E. coli. This indicates the potential of such derivatives in the development of new antimicrobial agents (Khattab, 2005).

Synthesis of Amino Acid Esters : Weber (1976) demonstrated a method for the synthesis of methyl- and benzylesters of acid labile amino acids as their hydrochlorides. This research underlines the role of benzoic acid derivatives in the synthesis of important biochemical compounds (Weber, 1976).

Electrochemical Properties in Conductive Polymers : Kowsari, Ehsani, Assadi, and Safari (2018) studied the influence of N-benzoyl derivatives of isoleucine on the electrochemical properties and performance of conductive polymer films. Their findings highlight the importance of such derivatives in improving the electrochemical performance of materials used in energy storage (Kowsari et al., 2018).

Corrosion Inhibition : Herrag, Chetouani, Elkadiri, Hammouti, and Aouniti (2007) evaluated the use of a pyrazole derivative, which structurally resembles benzoic acid derivatives, as a corrosion inhibitor for steel in hydrochloric acid. This study underscores the utility of such compounds in industrial applications to prevent metal corrosion (Herrag et al., 2007).

Natural Product Biosynthesis : Kang, Shen, and Bai (2012) discussed the biosynthesis of 3,5-AHBA-derived natural products, emphasizing the role of similar benzoic acid derivatives in natural product formation, particularly in pharmaceutical and biochemical research (Kang et al., 2012).

properties

IUPAC Name |

3-[[benzyl(methyl)amino]methyl]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-15(10-14)16(18)19;/h2-10H,11-12H2,1H3,(H,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVUHOFHXWKSFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=CC(=CC=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride | |

CAS RN |

1461713-70-1 |

Source

|

| Record name | 3-{[benzyl(methyl)amino]methyl}benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile](/img/structure/B1378691.png)

![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1378695.png)

![2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride](/img/structure/B1378696.png)

![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)

![3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1378712.png)

![Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1378713.png)